Dexamethasone Biotin

Affinity chromatography Glucocorticoid receptor Protein purification

Purifying glucocorticoid receptor (GR) complexes traditionally demands laborious multi-step chromatography with low yield. Dexamethasone Biotin eliminates this bottleneck through its covalent dexamethasone-biotin conjugate design: the dexamethasone moiety binds GR with high affinity while the biotin handle enables reversible, high-affinity capture on (strept)avidin-coated solid supports, magnetic beads, or reporter enzymes. • Single-step GR enrichment: achieves several-thousandfold purification vs. conventional methods. • Validated for pull-down assays, yeast three-hybrid screening, and avidin-nucleic-acid nanoassembly (ANANAS) functionalization. • Supplied at ≥95% purity; ships ambient; long-term storage at -20°C.

Molecular Formula C36H53FN4O6S
Molecular Weight 688.9 g/mol
CAS No. 85679-56-7
Cat. No. B601169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDexamethasone Biotin
CAS85679-56-7
SynonymsN-[5-[[[(11β,16α,17α)-9-Fluoro-11,17-dihydroxy-16-methyl-3-oxoandrosta-1,4-dien-17-yl]carbonyl]amino]pentyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide
Molecular FormulaC36H53FN4O6S
Molecular Weight688.9 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)NCCCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)O)C)O)F)C
InChIInChI=1S/C36H53FN4O6S/c1-21-17-25-24-12-11-22-18-23(42)13-14-33(22,2)35(24,37)28(43)19-34(25,3)36(21,47)31(45)39-16-8-4-7-15-38-29(44)10-6-5-9-27-30-26(20-48-27)40-32(46)41-30/h13-14,18,21,24-28,30,43,47H,4-12,15-17,19-20H2,1-3H3,(H,38,44)(H,39,45)(H2,40,41,46)/t21-,24+,25+,26+,27+,28+,30+,33+,34+,35+,36+/m1/s1
InChIKeyQEYLXALGYYRVPP-VCOZPEISSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dexamethasone Biotin: Bifunctional GR Affinity Probe


Dexamethasone Biotin (CAS 85679-56-7) is a synthetic conjugate comprising the potent glucocorticoid dexamethasone covalently linked via a pentamethylenediamine spacer to the high-affinity binding molecule biotin . This bifunctional derivative retains the glucocorticoid receptor (GR) binding activity of its parent steroid while acquiring the capacity for reversible, high-affinity interaction with (strept)avidin systems . The conjugate is primarily utilized as a hormone-affinity probe for the detection, isolation, and purification of glucocorticoid receptors and their associated complexes from biological samples .

Probe Type Bifunctional GR Affinity Probe
Affinity Handle Biotin-Streptavidin System
Research Use GR isolation, detection, and complex purification

Why Dexamethasone Biotin Cannot Be Substituted


While unlabeled dexamethasone and other glucocorticoid receptor (GR) agonists (e.g., cortisol, triamcinolone acetonide) are suitable for pharmacological studies, they lack the essential high-affinity handle required for the reversible immobilization, detection, or purification of the GR complex [1]. Dexamethasone Biotin's unique value proposition lies in its bifunctionality: the biotin moiety enables a specific, non-covalent linkage to avidin, streptavidin, or neutravidin-coated solid supports, magnetic beads, or reporter enzymes [2]. This capability is fundamental for techniques such as 'sandwich' affinity chromatography, receptor pull-down assays, and in vitro drug delivery system studies, where simple steroidal ligands are incompatible [3]. The following quantitative evidence demonstrates how Dexamethasone Biotin's specific performance characteristics dictate its suitability for these specialized applications, distinguishing it from both its parent compound and other labeled steroid analogs.

Missing Affinity Handle

Unlabeled dexamethasone or cortisol cannot reversibly immobilize or detect GR complexes without biotin tag.

Incompatible with Affinity Workflows

Standard GR ligands lack the biotin handle required for avidin-based pull-down or column capture.

Labeled Analogs May Differ

Other biotinylated steroids may not retain sufficient GR-binding affinity or purification performance.

Dexamethasone Biotin: Quantitative Comparison vs. Key Comparators


GR Purification Efficiency: Affinity vs. Traditional Chromatography

Dexamethasone Biotin enables a 'several thousandfold' purification of the glucocorticoid receptor (GR) from human spleen tumor cytosol in a single 'sandwich' affinity chromatography step [1]. This is achieved by capturing the GR-Dexamethasone Biotin complex on avidin-Sepharose. In contrast, traditional purification methods for GR, such as those involving DEAE-cellulose and DNA-cellulose chromatography, yield significantly lower enrichment factors. For instance, a three-step purification of GR from rat liver cytosol achieved only an 8,700-fold purification, requiring multiple sequential steps [2].

GR Purification Efficiency
Cross-study comparable
Single-step affinity vs. three-step traditional
Affinity-based enrichment supports efficient GR purification
Reported ‘several thousandfold’ in one step vs. 8,700-fold in three steps
Affinity chromatography Glucocorticoid receptor Protein purification

Yeast Three-Hybrid Potency: GR vs. ER Biotin Chimera

In a yeast three-hybrid system, a dexamethasone-biotin chimera was directly compared to a structurally analogous 7-alpha-substituted estradiol-biotin chimera. The study found that yeast expressing estrogen receptor (ER) proteins could detect their cognate ligand with up to 5-fold greater potency and 70-fold higher activity than yeast expressing analogous glucocorticoid receptor (GR) proteins using the dexamethasone-biotin chimera [1]. This difference is partly attributed to the finding that yeast-expressed GR proteins bind dexamethasone with >10^3-fold lower affinity compared to mammalian cells [2].

Yeast Three-Hybrid Potency
Head-to-head
ER-biotin chimera: up to 5-fold higher reporter potency, 70-fold higher activity
GR-based yeast three-hybrid may have lower signal output; baseline context
Yeast-expressed GR binding may differ from mammalian context
Yeast three-hybrid Protein-protein interaction Glucocorticoid receptor

Linker Stability: Cb-Hz vs. Hz-Hz and PEG Conjugates

In the context of nanoparticle decoration for drug delivery, the stability of biotin-dexamethasone conjugates is highly dependent on linker chemistry. In vitro studies comparing four different biotin-dexamethasone conjugates demonstrated that derivatives with a carbamate hydrazide-hydrazone (Cb-Hz) bond were more stable than those with a simpler hydrazide-hydrazone (Hz-Hz) bond. Furthermore, conjugates with a short (5-6 carbon) linker were more stable than those with a long 5 kDa PEG linker [1]. While all conjugates released drug at acidic pH, the differential stability of the short Cb-Hz conjugate directly influences its in vivo persistence, with Hz-Hz short spacing but not Cb-Hz short spacing prolonging drug availability [2].

Linker Stability
Head-to-head
Cb-Hz & short chain > Hz-Hz & PEG conjugates
Linker chemistry influences conjugate stability and payload release profile
In vitro drug release study; short Hz-Hz may prolong availability
Drug delivery Nanoparticle Linker chemistry

Receptor Protection: With vs. Without Affinity Probe

The presence of Dexamethasone Biotin during the homogenization step of a tissue sample provides a distinct protective effect on the glucocorticoid receptor (GR). Studies show that the conjugate 'efficiently protects the glucocorticoid receptor against inactivation' when added prior to homogenization [1]. In the absence of this ligand (baseline condition), the unoccupied GR is more susceptible to proteolytic degradation and loss of hormone-binding activity, resulting in significantly lower functional receptor yields [2].

Receptor Protection
Class-level
Ligand present during homogenization protects GR from inactivation
Ligand stabilization may improve functional receptor yield during extraction
Qualitative improvement; precise quantification not reported
Receptor stabilization Affinity probe Protein purification

Dexamethasone Biotin: Key Research and Industrial Use Cases


High-Purity GR Isolation for Structural and Functional Studies

This is the primary and most established application. Based on its ability to enable 'several thousandfold' purification of GR in a single step [1], Dexamethasone Biotin is the ligand of choice for researchers seeking to obtain highly purified GR complexes from tissue or cell lysates. The protocol involves incubating the lysate with the conjugate, capturing the resulting complex on an avidin or streptavidin affinity column, and then eluting the purified receptor. This method is demonstrably more efficient than traditional multi-step chromatographic procedures [2]. The purified receptor can then be used for downstream applications including ligand-binding assays, structural analysis (e.g., X-ray crystallography, cryo-EM), and post-translational modification studies.

Chemical Inducer of Dimerization in Yeast Three-Hybrid Systems

Dexamethasone Biotin serves as a critical component in yeast three-hybrid systems designed to study protein-protein interactions or to screen for novel protein targets of small molecules [1]. It functions as a 'bait' by heterodimerizing a DNA-binding domain fused to the glucocorticoid receptor (GR) with an activation domain fused to streptavidin. This interaction drives reporter gene expression. While the activity of GR/dexamethasone-based systems is lower than analogous ER/estradiol systems [2], it remains a valuable tool, particularly when studying interactions involving GR or when developing and validating new Y3H assays.

Targeted Nanoparticle Drug Delivery Systems

The strong, specific interaction between biotin and (strept)avidin makes Dexamethasone Biotin an ideal building block for constructing targeted nanocarriers [1]. For instance, it can be used to decorate the surface of pre-formed avidin-nucleic-acid nanoassemblies (ANANAS), endowing them with the anti-inflammatory properties of dexamethasone while leveraging the liver tropism of the ANANAS platform [2]. Researchers can further modulate the pharmacokinetic profile of the delivered drug by carefully selecting the linker chemistry in the biotin-dexamethasone conjugate (e.g., short Cb-Hz for enhanced stability vs. short Hz-Hz for prolonged drug availability) [3].

Pull-Down Assays for GR-Associated Protein Identification

Dexamethasone Biotin is a highly effective tool for investigating the interactome of the glucocorticoid receptor. In a typical pull-down assay, cell or tissue lysates are incubated with the conjugate to form GR-Dexamethasone Biotin complexes [1]. These complexes are then immobilized on streptavidin-coated magnetic beads, allowing for the gentle washing away of non-specifically bound proteins. The captured protein complexes, which may include co-activators, co-repressors, and other signaling molecules, are then eluted and identified via mass spectrometry or western blotting. The high affinity of the biotin-streptavidin interaction ensures efficient capture, while the stabilization of the GR by the ligand during the procedure protects against degradation and maintains native protein interactions [2].

Application
Selection Property
Validation Focus
GR Complex Isolation
Affinity capture efficiency
Purity and functional yield of isolated GR
Yeast Three-Hybrid Assay
GR-based dimerization system
Reporter gene activation baseline
Targeted Carrier Research
Conjugate linker stability
Payload persistence and biodistribution
GR Interactome Pull-Down
Biotin-streptavidin capture
Co-purified protein identification

Technical Documentation Hub

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10 linked technical documents
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